![molecular formula C23H20N2OS B3829224 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide](/img/structure/B3829224.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide
描述
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide, also known as TDB or GSK2831781, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in treating various diseases. TDB is a potent and selective agonist of the G protein-coupled receptor (GPCR) GPR39. GPR39 is a zinc-sensing receptor that is involved in regulating various physiological processes, including glucose homeostasis, insulin secretion, and gastrointestinal motility.
作用机制
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide acts as an agonist of the GPR39 receptor, which is predominantly expressed in the pancreas, gastrointestinal tract, and brain. Upon activation, GPR39 stimulates the release of various hormones and neuropeptides, including insulin, glucagon-like peptide-1 (GLP-1), and cholecystokinin (CCK). These hormones and neuropeptides play important roles in regulating glucose homeostasis, appetite, and gastrointestinal motility.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its effects on glucose homeostasis and gastrointestinal motility, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide has been found to have anti-inflammatory properties and may have potential applications in treating inflammatory bowel disease (IBD). N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide has also been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide is its selectivity for the GPR39 receptor, which reduces the potential for off-target effects. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide is also relatively easy to synthesize and has good pharmacokinetic properties. However, one of the limitations of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide is its low aqueous solubility, which can make it challenging to work with in certain experimental settings.
未来方向
There are several potential future directions for the research and development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide. One area of focus is the potential use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide in treating type 2 diabetes and obesity. Further preclinical studies are needed to better understand the mechanisms underlying N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide's effects on glucose homeostasis and to determine its potential as a therapeutic agent. Another area of focus is the potential use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide in treating neurodegenerative diseases. Additional studies are needed to determine the efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide in animal models of these diseases and to better understand its mechanism of action. Finally, there is potential for the development of novel GPR39 agonists based on the structure of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide, which could have improved pharmacokinetic properties and therapeutic potential.
科学研究应用
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide has been shown to have potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and gastrointestinal disorders. In a study conducted by Egerod et al., N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide was found to improve glucose homeostasis and insulin secretion in mice with diet-induced obesity. Another study by Holst et al. demonstrated that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,2-diphenylacetamide increased colonic motility and reduced constipation in mice.
属性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-diphenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c24-15-19-18-13-7-8-14-20(18)27-23(19)25-22(26)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,21H,7-8,13-14H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDDUZXKXAPLBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-diphenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。